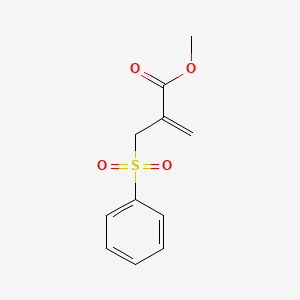![molecular formula C37H24N2O B14139680 10-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)acridin-9(10H)-one](/img/structure/B14139680.png)
10-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)acridin-9(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acridin-9(10H)-one is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a carbazole moiety linked to a biphenyl group and an acridinone core. The presence of these functional groups endows the compound with unique chemical and physical properties, making it valuable in research and industrial applications.
Vorbereitungsmethoden
The synthesis of 10-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acridin-9(10H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Analyse Chemischer Reaktionen
10-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
10-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acridin-9(10H)-one has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its excellent electron transport properties.
Photovoltaics: It is also explored in organic photovoltaic cells for its ability to facilitate charge transfer and improve efficiency.
Biological Research: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to applications in drug discovery and development.
Material Science: Its stability and electronic properties make it useful in the design of new materials for various industrial applications.
Wirkmechanismus
The mechanism by which 10-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acridin-9(10H)-one exerts its effects is primarily through its interaction with electronic systems. The carbazole and acridinone moieties facilitate electron transport and charge transfer processes. In OLEDs, for example, the compound acts as a host material, enhancing the emission efficiency and stability of the device .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 10-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acridin-9(10H)-one include:
4,4’-Bis(9H-carbazol-9-yl)-1,1’-biphenyl (CBP): This compound is also used in OLEDs and has similar electron transport properties.
3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl (mCBP): An isomer of CBP, mCBP has a different linkage that affects its electronic properties.
Tris(4-carbazoyl-9-ylphenyl)amine: This compound is used in similar applications but has a different structural arrangement that influences its performance in electronic devices.
The uniqueness of 10-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acridin-9(10H)-one lies in its combination of carbazole, biphenyl, and acridinone moieties, which provide a balance of stability, electronic properties, and versatility in various applications.
Eigenschaften
Molekularformel |
C37H24N2O |
|---|---|
Molekulargewicht |
512.6 g/mol |
IUPAC-Name |
10-[4-(4-carbazol-9-ylphenyl)phenyl]acridin-9-one |
InChI |
InChI=1S/C37H24N2O/c40-37-31-11-3-7-15-35(31)39(36-16-8-4-12-32(36)37)28-23-19-26(20-24-28)25-17-21-27(22-18-25)38-33-13-5-1-9-29(33)30-10-2-6-14-34(30)38/h1-24H |
InChI-Schlüssel |
NUEUGIQIUCNWPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=CC=CC=C7C(=O)C8=CC=CC=C86 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B14139604.png)



![5-chloro-2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14139631.png)

![methyl 2,4-dimethyl-5-[(E)-3-(4-methylphenyl)prop-2-enoyl]-1H-pyrrole-3-carboxylate](/img/structure/B14139638.png)
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine](/img/structure/B14139639.png)


![2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1,3,2-dioxaborolane](/img/structure/B14139660.png)


